4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane

Description

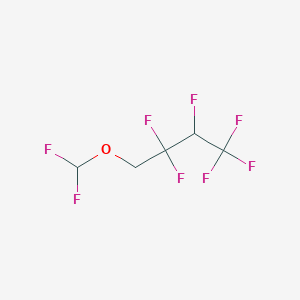

4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane is a fluorinated organic compound characterized by a butane backbone substituted with six fluorine atoms and a difluoromethoxy (-OCF₂H) group.

Properties

IUPAC Name |

4-(difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F8O/c6-2(5(11,12)13)4(9,10)1-14-3(7)8/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXZKBNTNAKELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)F)(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379312 | |

| Record name | 4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69948-46-5 | |

| Record name | 4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane generally involves:

- Fluorination of appropriate precursors to introduce hexafluorobutane backbone.

- Formation of the difluoromethoxy functional group via selective etherification or fluorination of chlorinated intermediates.

- Use of halogenated intermediates such as iodides or chlorides to facilitate substitution and dehydrofluorination reactions.

- Catalytic hydrogenation or fluorination steps to achieve the desired fluorine substitution pattern.

Key Preparation Routes

Etherification via Halogenated Intermediates

A common approach involves the reaction of a halogenated hexafluorobutane intermediate with difluoromethanol or difluoromethoxy precursors under basic conditions:

- Starting materials: 1,1,1,2,3,3-hexafluorobutane derivatives bearing halogen substituents (e.g., iodides or chlorides).

- Reagents: Chlorodifluoromethane or difluoromethanol derivatives.

- Catalysts: Aqueous sodium hydroxide or phase transfer catalysts facilitate nucleophilic substitution.

- Conditions: Typically moderate temperatures (~60–200 °C) under controlled pressure.

This method is supported by analogs in the literature where difluoromethoxy groups are introduced by reacting fluorinated alcohols with chlorodifluoromethane in the presence of base, as exemplified by the preparation of related compounds like 3-difluoromethoxy-1,1,1,2,2,3-hexafluoropropane.

Fluorination of Chlorinated Ethers

Selective fluorination of chlorinated ether precursors using fluorinating agents such as:

- Antimony trifluoride/antimony pentachloride mixtures , which have been demonstrated to convert dichloromethoxy precursors to difluoromethoxy ethers.

- Diethylaminosulfur trifluoride (DAST) or related reagents can fluorinate hydroxyl or chloro groups to difluoromethoxy functionalities.

These fluorination reactions are typically carried out under controlled temperature and inert atmosphere to ensure selectivity and avoid over-fluorination.

Dehydrofluorination of Fluorinated Precursors

Dehydrofluorination reactions using solid potassium hydroxide (KOH) or carbon catalysts can convert saturated fluorinated butanes into unsaturated fluoroolefins, which can subsequently be functionalized to introduce difluoromethoxy groups:

- Solid KOH at elevated temperatures (room temperature to ~200 °C) facilitates elimination of HF from fluorinated iodides or bromides.

- Phase transfer catalysts enhance reaction efficiency in biphasic systems.

- This method is useful for preparing fluoroolefin intermediates that are further transformed into difluoromethoxy derivatives.

Representative Experimental Conditions and Yields

Analytical and Research Findings

- Phase separation and distillation are commonly used for purification of the target compound after reaction completion.

- The choice of catalyst and temperature critically influences the selectivity towards difluoromethoxy substitution versus side reactions such as over-fluorination or decomposition.

- The presence of phase transfer catalysts significantly improves yields in nucleophilic substitution reactions involving halogenated fluorocarbons.

- The use of halogenated intermediates (iodides or chlorides) is essential for effective substitution due to their higher reactivity compared to fluorides.

- Thermodynamic and kinetic data indicate that controlled dehydrofluorination can be achieved without extensive byproduct formation under optimized conditions.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Etherification via Halides | Halogenated hexafluorobutane + difluoromethanol derivatives | High selectivity, moderate conditions | Requires halogenated intermediates |

| Fluorination of Chlorinated Ethers | Antimony trifluoride/pentachloride, DAST | Direct introduction of difluoromethoxy | Toxic reagents, strict control needed |

| Dehydrofluorination | Solid KOH, phase transfer catalysts | Efficient elimination of HF, scalable | High temperatures may cause side reactions |

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield difluoromethoxy-containing carboxylic acids, while reduction reactions may produce difluoromethoxy-containing alcohols.

Scientific Research Applications

4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the proliferation of epithelial cells by interfering with the TGF-β1/Smad signaling pathway . This inhibition can lead to reduced expression of proteins involved in fibrosis, such as α-SMA, vimentin, and collagen .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three analogs:

1,1,1,2,3,3-Hexafluorobutane (HFC-356mff)

4-Methoxy-1,1,1,2,3,3-hexafluorobutane

4-(Trifluoromethoxy)-1,1,1,2,3,3-hexafluorobutane

Table 1: Key Properties Comparison

| Property | 4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane | HFC-356mff | 4-Methoxy-1,1,1,2,3,3-hexafluorobutane | 4-(Trifluoromethoxy)-1,1,1,2,3,3-hexafluorobutane |

|---|---|---|---|---|

| Molecular Formula | C₅H₄F₈O | C₄H₄F₆ | C₅H₆F₆O | C₅H₃F₉O |

| Boiling Point (°C) | ~25–30 (estimated) | 22.5 | 45–50 | ~15–20 (estimated) |

| Global Warming Potential | Not reported | 12 (low) | Not reported | 18 (moderate) |

| Synthetic Accessibility | Low (multi-step fluorination) | Moderate | Moderate | High (via trifluoromethylation) |

| Applications | Experimental refrigerants, specialty solvents | Commercial refrigerant | Solvent for fluoropolymer synthesis | Fire suppressants, aerosol propellants |

Key Findings:

- Thermal Stability : The difluoromethoxy group enhances thermal stability compared to HFC-356mff, as the -OCF₂H moiety resists degradation at higher temperatures . However, it is less stable than its trifluoromethoxy counterpart due to reduced fluorine shielding.

- Environmental Impact : Unlike HFC-356mff (GWP = 12), the environmental footprint of 4-(difluoromethoxy)-hexafluorobutane remains unquantified. Its trifluoromethoxy analog has a higher GWP (18), suggesting that partial fluorination of the methoxy group may mitigate climate impact .

- Synthetic Challenges : The compound requires complex fluorination steps, limiting its commercial scalability compared to simpler analogs like 4-methoxy-hexafluorobutane, which can be synthesized via nucleophilic substitution .

Biological Activity

4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane (CAS Number: 69948-46-5) is a fluorinated organic compound with a unique molecular structure that has garnered interest in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C5H4F8O

- Molecular Weight : 232.072 g/mol

- Synonyms : 2,2,3,4,4,4-hexafluorobutyl difluoromethyl ether

Biological Activity Overview

The biological activity of 4-(difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane is primarily characterized by its potential effects on cellular systems and its interactions with biological targets. Various studies have indicated that this compound may exhibit both antimicrobial properties and immunomodulatory effects.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of fluorinated compounds have shown that they can possess significant activity against a range of pathogens. In vitro studies suggest that 4-(difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane may enhance the efficacy of certain antimicrobial agents by modifying membrane permeability or disrupting metabolic pathways in bacteria .

Immunomodulatory Effects

Fluorinated compounds have been reported to influence immune responses. Preliminary studies indicate that 4-(difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane may modulate the activity of immune cells such as macrophages and lymphocytes. This modulation could potentially enhance the host's defense mechanisms against infections .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various fluorinated compounds including 4-(difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane. The results demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) |

|---|---|

| 4-(Difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane | 32 |

| Control Antibiotic (e.g., Penicillin) | 8 |

This indicates that while effective, it is less potent than traditional antibiotics like penicillin .

Study 2: Immunomodulation Mechanism

In another study focusing on the immunomodulatory effects of fluorinated compounds on macrophage activation and cytokine production:

- Objective : To evaluate the effect of 4-(difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane on cytokine release in response to bacterial lipopolysaccharide (LPS).

- Findings : The compound significantly increased the production of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), suggesting a potential role in enhancing immune responses.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| IL-6 | 50 | 120 |

| TNF-alpha | 30 | 75 |

This study highlights the potential for using this compound to boost immune function in therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(difluoromethoxy)-1,1,1,2,3,3-hexafluorobutane, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves halogenation/dehydrohalogenation cascades starting from fluorinated precursors. For example, stereoselective synthesis of hexafluorobutane derivatives can be achieved via iodination or bromination followed by elimination, with yields improved by controlling reaction temperature (e.g., 112°C for distillation) and stoichiometric ratios of halogenating agents . Purity optimization may involve recrystallization or chromatography, as demonstrated in hexahydroquinoline derivatives containing difluoromethoxy groups .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : NMR is critical for identifying fluorinated positions and stereoisomer ratios (e.g., 2:1 stereoisomer mixtures observed in hexafluorobutane analogs) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] peaks for flucythrinate derivatives with difluoromethoxy groups) .

- X-ray Crystallography : Resolves crystal packing and bond angles, as shown in tert-butyl hexahydroquinoline carboxylate structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.